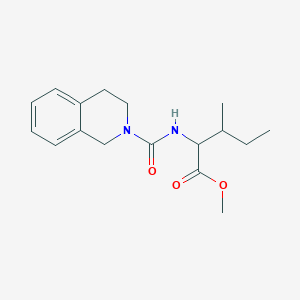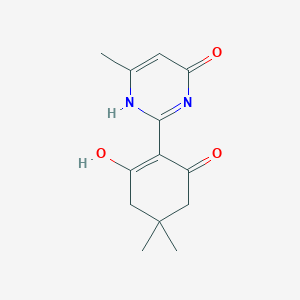
ethyl (2E)-2-(6-methyl-4-oxo-1H-pyrimidin-2-ylidene)-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethoxy-[3-(2-methoxyethoxy)propyl]silane: (ethyl (2E)-2-(6-methyl-4-oxo-1H-pyrimidin-2-ylidene)-3-oxobutanoate) is a silane coupling agent widely used in various fields due to its unique chemical structure and versatile properties. It is known for its ability to enhance the adhesion between organic and inorganic materials, making it valuable in numerous industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Trimethoxy-[3-(2-methoxyethoxy)propyl]silane typically involves the reaction of 3-(2-methoxyethoxy)propyl alcohol with trimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the silane compound. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of Trimethoxy-[3-(2-methoxyethoxy)propyl]silane involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. The industrial production methods also include purification steps to remove any impurities and ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: Trimethoxy-[3-(2-methoxyethoxy)propyl]silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed during hydrolysis can undergo condensation reactions to form cross-linked networks.
Substitution: The methoxy groups in the compound can be substituted with other functional groups, allowing for the modification of its properties.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various reagents depending on the desired functional group to be introduced.
Major Products Formed:
Silanols: Formed during hydrolysis.
Siloxane Networks: Formed during condensation reactions.
Functionalized Silanes: Formed during substitution reactions.
科学的研究の応用
Trimethoxy-[3-(2-methoxyethoxy)propyl]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials in composite materials and coatings.
Biology: Employed in the modification of surfaces for biological assays and the immobilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and medical device coatings.
Industry: Utilized in the production of adhesives, sealants, and coatings to improve their performance and durability.
作用機序
The mechanism of action of Trimethoxy-[3-(2-methoxyethoxy)propyl]silane involves its ability to form strong bonds with both organic and inorganic materials. The compound undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds with surfaces. This results in enhanced adhesion and improved mechanical properties of the materials. The molecular targets include hydroxyl groups on surfaces, which react with the silanol groups to form stable bonds .
類似化合物との比較
Trimethoxypropylsilane: Similar in structure but lacks the 2-methoxyethoxy group, resulting in different properties.
Triethoxypropylsilane: Contains ethoxy groups instead of methoxy groups, affecting its reactivity and applications.
Methacryloxypropyltrimethoxysilane: Contains a methacryloxy group, making it suitable for polymerization reactions.
Uniqueness: Trimethoxy-[3-(2-methoxyethoxy)propyl]silane is unique due to the presence of the 2-methoxyethoxy group, which imparts specific properties such as improved solubility and reactivity. This makes it particularly valuable in applications where enhanced adhesion and compatibility with various materials are required .
特性
IUPAC Name |
ethyl (2E)-2-(6-methyl-4-oxo-1H-pyrimidin-2-ylidene)-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-4-17-11(16)9(7(3)14)10-12-6(2)5-8(15)13-10/h5,12H,4H2,1-3H3,(H,13,15)/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCAHKCVYBBIRO-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1NC(=CC(=O)N1)C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/1\NC(=CC(=O)N1)C)/C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(Benzo[d][1,3]dioxol-5-yl)guanidine hydrochloride](/img/structure/B7820327.png)






